molecular formula C12H12IN3O2 B12306477 Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate

Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate

Cat. No.: B12306477
M. Wt: 357.15 g/mol
InChI Key: GCTOLBZQGFFQQR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, an ethyl ester, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which can enhance reaction rates and yields. The use of microwave irradiation in the presence of molecular sieves and dry toluene has been shown to improve the yield of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The ester group can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include nitro or hydroxyl derivatives.

    Reduction: Products include amine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or as an agonist for specific receptors .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(4-fluorophenyl)-1h-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

Molecular Formula

C12H12IN3O2

Molecular Weight

357.15 g/mol

IUPAC Name

ethyl 5-amino-1-(4-iodophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H12IN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3

InChI Key

GCTOLBZQGFFQQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)I)N

Origin of Product

United States

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